molecular formula C15H15NO5S B2386012 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325721-18-4

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2386012
CAS No.: 325721-18-4
M. Wt: 321.35
InChI Key: AMUDGRXNCHTVTA-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid, with molecular formula C15H15NO5S, is a benzoic acid derivative functionalized with a (4-ethoxyphenyl)sulfamoyl group . This compound belongs to the sulfamoyl benzoic acid (SBA) class of chemicals, which have been identified in scientific research as a source of specific non-lipid agonists for Lysophosphatidic Acid (LPA) G-protein-coupled receptors . LPA receptors are involved in critical biological processes such as the mediation of antiapoptotic effects and the protection of the mucosal barrier in the gut . Consequently, this compound is a valuable chemical tool for researchers in pharmacology and cell biology, particularly for those investigating LPA receptor signaling pathways, developing radioprotective agents, or studying mechanisms to counteract programmed cell death . The structural motifs present in this compound make it a versatile intermediate for further chemical synthesis and exploration in medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDGRXNCHTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxyphenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes. The sulfonamide group in the compound is known to interact with various biological targets, which can lead to the development of new drugs. Research has shown its effectiveness in:

  • Inhibiting Enzyme Activity: The compound has been used in studies focusing on enzyme inhibition, particularly those involved in metabolic pathways.
  • Therapeutic Potential Against Autoimmune Diseases: Recent studies have explored its efficacy as an inhibitor of proteins associated with autoimmune disorders and viral infections such as SARS-CoV-2 .

Biochemical Research

The compound serves as a research tool for studying protein interactions and enzyme kinetics:

  • Binding Studies: Techniques like surface plasmon resonance and fluorescence spectroscopy are employed to assess how the compound interacts with various proteins and enzymes, providing insights into its mechanism of action.
  • Protein Interaction Studies: It has been utilized to explore conformational changes in receptors that lead to altered signaling pathways, particularly in G-protein coupled receptors .

Chemical Synthesis

This compound is also significant in organic synthesis:

  • Building Block in Organic Chemistry: It acts as a precursor for synthesizing more complex molecules through various reactions, including substitution and coupling reactions.
  • Modification for Specific Applications: The compound's functional groups allow for modifications that can tailor its properties for specific research needs.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against specific metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent for conditions requiring enzyme modulation.

Case Study 2: Protein Interaction Analysis

A comprehensive analysis using molecular docking simulations demonstrated that this compound binds effectively to the active sites of proteins involved in autoimmune diseases. The binding affinities were compared against known inhibitors, revealing promising results that warrant further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the sulfamoyl group or benzoic acid core, impacting their physicochemical and biological properties:

a) 4-Ethoxyphenyl vs. Other Aromatic Substituents
  • This compound is linked to anticancer research ().
  • 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (C₁₄H₁₃NO₅S): The methoxy group (–OCH₃) increases electron-donating capacity compared to ethoxy, slightly lowering lipophilicity (density: 1.428 g/cm³, pKa: ~3.65) ().
b) Modifications on the Benzoic Acid Core
  • Benzyloxy Derivatives: Compounds like 3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid (C₂₀H₁₇NO₅S) feature a benzyl-protected hydroxyl group, which could improve blood-brain barrier penetration ().

Pharmacological Activity

a) NKCC1 Inhibitors

Sulfamoyl benzoic acid derivatives are prominent in diuretic research:

  • Azosemide (non-acidic sulfamoyl derivative): Exhibits high potency (IC₅₀: ~0.2 µM) against NKCC1 due to optimized sulfamoyl interactions ().
  • Furosemide : Less potent (IC₅₀: ~5–6 µM) than azosemide, highlighting the role of substituent electronics ().
  • Ethacrynic Acid : Lacks the sulfamoyl group and shows significantly reduced potency (IC₅₀: 1.6–3.0 mM), underscoring the sulfamoyl moiety’s importance ().
b) Anticancer Agents

Sulfamoyl benzoic acids with indole or hydrazinylidene moieties (e.g., compounds 10l–10p in ) demonstrate anticancer activity, though IC₅₀ values are unspecified. For instance, 10o (3-[(3-chloro-4-fluorobenzyl)sulfamoyl] derivative) was synthesized with 87% yield, suggesting efficient synthetic routes for further optimization ().

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) pKa LogP* Key Feature
3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid 4-Ethoxyphenyl 313.35 Not reported ~2.1 (est.) High lipophilicity
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid 4-Methoxyphenyl 307.32 3.65 ~1.8 Improved solubility vs. ethoxy
Azosemide Non-acidic sulfamoyl 370.86 ~4.5 ~2.5 Enhanced tissue distribution

*Estimated LogP values based on substituent contributions.

Biological Activity

3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₁₅N₁O₅S
  • Molecular Weight : 321.35 g/mol

The compound features a benzoic acid core with a sulfamoyl group and an ethoxyphenyl moiety, which significantly influences its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further studies in antimicrobial therapy.
  • Enzyme Inhibition : It acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.
  • Protein Interaction Studies : The compound is utilized in biochemical research to study protein interactions and enzyme kinetics. Techniques like surface plasmon resonance have been employed to assess its binding affinities.

The mechanism of action for this compound primarily involves:

  • Binding to Enzymes and Receptors : The sulfamoyl group forms hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. The ethoxyphenyl group enhances the compound's binding affinity .
  • Modulation of Metabolic Pathways : By interacting with specific proteins, the compound can influence various metabolic pathways, potentially leading to therapeutic effects in conditions like autoimmune diseases and infections .

Case Studies

  • Inhibition of cPLA2α :
    • A study demonstrated that this compound effectively inhibits cPLA2α, suggesting its role in managing inflammatory responses. The compound displayed an IC50 value indicating significant inhibitory potency .
  • Docking Studies :
    • Molecular docking simulations have shown that this compound can effectively bind to receptors associated with autoimmune diseases, such as rheumatoid arthritis and type 1 diabetes. Its binding characteristics were compared favorably against established drugs .

Comparative Analysis

The following table summarizes the structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic AcidChlorine substitution at para positionIncreased lipophilicity may enhance bioavailability
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic AcidMethoxy group instead of ethoxyPotentially different pharmacokinetics
3-Amino-4-(ethylsulfamoyl)benzoic AcidAmino group instead of ethoxyMay exhibit different biological activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in academic laboratories?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with sulfonylation of 4-ethoxyaniline followed by coupling with a benzoic acid derivative. Key steps include:

Sulfamoyl Group Introduction : Reacting 4-ethoxyaniline with chlorosulfonic acid to form the sulfamoyl intermediate.

Coupling Reaction : Attaching the sulfamoyl intermediate to 3-carboxybenzoic acid using nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

  • Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires precise stoichiometric control and inert atmosphere .

Q. How should researchers validate the structural integrity and purity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy group at δ 1.4–1.6 ppm).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1150 cm1^{-1} (S=O stretch) validate functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How do structural modifications to the sulfamoyl benzoic acid core influence binding affinity to biological targets like the LPA2 receptor?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Sulfamoyl vs. Sulfonyl Moieties : Replacing sulfonyl with sulfamoyl groups (e.g., compound 4 in ) increases binding affinity due to enhanced hydrogen bonding with receptor residues (ΔG = -8.53 kcal/mol vs. -7.94 kcal/mol for sulfonyl analogs).
  • Substituent Effects : Ethoxy groups at the 4-position improve hydrophobic interactions, while bulkier substituents reduce solubility and accessibility.
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What molecular modeling strategies predict the interaction between this compound and the LPA2 receptor?

  • Methodological Answer :

  • Docking Simulations : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Key parameters include:
  • Grid box centered on the receptor’s active site (coordinates based on PDB: 3R7).
  • Flexible ligand docking to account for conformational changes.
  • Binding Energy Calculations : Molecular mechanics generalized Born surface area (MM-GBSA) quantifies free energy changes. For example, compound 4 shows a 0.59 kcal/mol improvement over its predecessor due to sulfamoyl group interactions .

Q. How can researchers resolve contradictory bioactivity data across experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Dose-Response Calibration : Validate in vitro IC50_{50} values using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays).
  • Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid degradation in vivo (e.g., cytochrome P450 metabolism).
  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models to reconcile discrepancies .

Q. What evidence supports this compound’s role in enzyme inhibition (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Enzymatic Assays : Monitor CO2_2 hydration rates using stopped-flow spectrophotometry. For example, this compound exhibits Ki_i values in the nanomolar range against carbonic anhydrase isoforms CA-II and CA-IX.
  • X-ray Crystallography : Resolve co-crystal structures to identify sulfamoyl-Zn2+^{2+} coordination in the enzyme’s active site .

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